2-Iodobenzo[d]oxazole-4-carbonitrile
Description
2-Iodobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an iodine atom at the 2-position and a nitrile group at the 4-position. The benzo[d]oxazole scaffold is characterized by a fused benzene and oxazole ring system, which confers structural rigidity and electronic diversity. The iodine substituent introduces significant steric bulk and electron-withdrawing effects, while the nitrile group enhances polarity and serves as a reactive handle for further derivatization .
Properties
Molecular Formula |
C8H3IN2O |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
2-iodo-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
InChI Key |
DOONZEWKKPZGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with cyanogen bromide in the presence of a base to form the desired oxazole ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Types of Reactions:
Substitution Reactions: The iodine atom in 2-Iodobenzo[d]oxazole-4-carbonitrile can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the cyano group or other functional groups present in the molecule.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted oxazole derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
2-Iodobenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Iodobenzo[d]oxazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its effects. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Oxazole-4-carbonitriles
- Electronic Effects : The iodine atom in 2-Iodobenzo[d]oxazole-4-carbonitrile is a strong electron-withdrawing group, which polarizes the oxazole ring and enhances electrophilic reactivity. In contrast, fluorine in compound 3q provides milder electron withdrawal, while bromine in 3o offers intermediate electronic effects .
Physicochemical Properties
Table 2: Analytical and Physical Data
- Retention Time : The iodine substituent’s hydrophobicity would likely increase retention time in reversed-phase HPLC compared to compounds 4 and 5 .
- Melting Points : Halogenated derivatives (e.g., 3q, 3o) exhibit higher melting points (>225°C) due to enhanced intermolecular interactions, suggesting similar trends for the iodine analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
